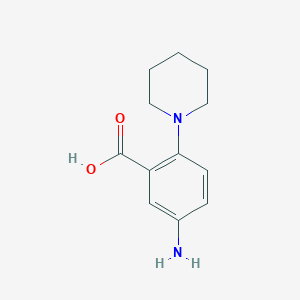

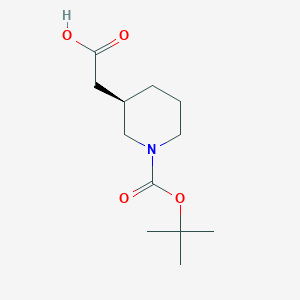

5-Amino-2-piperidin-1-yl-benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-Amino-2-piperidin-1-yl-benzoic acid often involves intricate chemical processes. For instance, the synthesis of 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids showcases the complexity involved in creating compounds with similar structures. These processes frequently include steps such as dehydration, nucleophilic reactions, and acid-catalyzed hydrolysis to achieve the desired chemical structure (Hirai & Sugimoto, 1977).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Amino-2-piperidin-1-yl-benzoic acid is often elucidated using techniques like X-ray diffraction. These studies reveal the intricacies of molecular interactions, such as hydrogen bonds and crystal packing. For example, an investigation into the three-component complex involving piperidine-ethanol and p-hydroxybenzoic acid demonstrates the role of water as a bridge between molecules, highlighting the importance of hydrogen bonding in the crystal structure (Dega‐Szafran et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 5-Amino-2-piperidin-1-yl-benzoic acid analogs showcases a variety of reactions these compounds can undergo. For example, piperidine-mediated cyclization reactions have been developed to synthesize complex structures, demonstrating the compound's versatility in forming diverse chemical entities (Zhang et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of related compounds often focus on aspects such as thermal stability and optical properties. For instance, the thermal and optical properties of specific benzamide derivatives provide insights into the stability and behavior of these compounds under various conditions, which is crucial for understanding their potential applications (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of compounds like 5-Amino-2-piperidin-1-yl-benzoic acid are characterized by their reactivity and interaction with other molecules. Studies on the synthesis of hybrid compounds, for example, highlight how modifications in the chemical structure can lead to new properties and potential applications (Ivanova et al., 2019).

Applications De Recherche Scientifique

Applications in Synthesis and Material Science

Synthesis of Benzamide Derivatives and Crystal Structures : A study revealed the synthesis of benzamide derivatives, including those derived from substituted benzoic acids, with applications in identifying binding sites for allosteric modulators of the AMPA receptor. The synthesized benzamide derivatives demonstrated potential anti-fatigue effects, suggesting applications in fatigue management (Wu et al., 2014).

Applications in Corrosion Inhibition : Piperine derivatives, including those with a piperidin-1-yl group, were studied for their interaction with iron surfaces, indicating their potential as corrosion inhibitors. The study involved theoretical investigations using DFT and Monte Carlo dynamics, highlighting the role of these compounds in protecting materials against corrosion (Belghiti et al., 2018).

Enhancing Pharmaceutical Properties : The research into benzothiazole and oxadiazole derivatives, incorporating a piperidin-1-yl group, showcased the potential of these compounds in enhancing pharmaceutical properties like antibacterial and antifungal activities. These studies reveal the versatility of such compounds in contributing to different fields, including materials science and pharmacology (Shafi et al., 2021; Khalid et al., 2016).

Applications in Biological and Pharmaceutical Research

Role in GABA Receptors Modulation : Piperine derivatives, including those with a piperidin-1-yl moiety, were found to modulate GABA type A receptors. This finding highlights the potential therapeutic applications of these compounds in neurological disorders or as anxiolytics, contributing to the field of neuropharmacology (Schöffmann et al., 2014).

Anti-inflammatory Drug Development : The discovery of new benzimidazole piperidine and phenoxy pyridine derivatives showcased their potential as COX-2 inhibitors, contributing to the development of anti-inflammatory drugs with safer profiles. This research emphasizes the relevance of such compounds in creating more effective and safer therapeutic agents for inflammatory diseases (Burayk et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

5-amino-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAYESUQYQHNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355612 | |

| Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-piperidin-1-yl-benzoic acid | |

CAS RN |

65989-46-0 | |

| Record name | 5-Amino-2-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65989-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)